Hexachlorocyclohexane
Overview
Description
It has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . Hexachlorocyclohexane is a neurotoxin that interferes with gamma-aminobutyric acid neurotransmitter function by interacting with the gamma-aminobutyric acid receptor-chloride channel complex at the picrotoxin binding site .
Mechanism of Action
Target of Action
Lindane, also known as gamma-hexachlorocyclohexane (γ-HCH), is an organochlorine chemical that has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . The primary target of Lindane is the GABA A receptor-chloride channel complex . This receptor is crucial for inhibitory neurotransmission in the central nervous system .
Mode of Action
Lindane is a neurotoxin that interferes with GABA neurotransmitter function by interacting with the GABA A receptor-chloride channel complex at the picrotoxin binding site . It exerts its parasiticidal action by being directly absorbed through the parasite’s exoskeleton (primarily lice, or scabies) and their ova .
Biochemical Pathways
Aerobic and anaerobic microorganisms follow different metabolic pathways to degrade Lindane. A variety of enzymes participate in Lindane degradation pathways, including dehydrochlorinase (LinA), dehalogenase (LinB), dehydrogenase (LinC), and reductive dechlorinase (LinD) .
Pharmacokinetics
Lindane is slowly and incompletely absorbed through intact skin when applied topically, from the GI tract when ingested, and through the mucous membranes when inhaled . Following topical application, 5.6–13% (mean 9.3%) of the dose was absorbed systemically . Lindane is metabolized by the hepatic cytochrome P-450 oxygenase system and has an elimination half-life of 18 hours .
Result of Action
In humans, Lindane affects the nervous system, liver, and kidneys, and may well be a carcinogen . It primarily acts on the γ-aminobutyric acid (GABA) receptor/chloride ionophore complex, which leads to hyperexcitation of the central nervous system (CNS) and results in paralysis, convulsions, and even death .
Action Environment
Lindane is known to be persistent in the environment and tends to bioaccumulate along the food chain . Thus, Lindane residues remain in the environment for a long time and have been recently found in water, soil, sediments, plants, and animals all over the world, and even in human fluids and tissues . The regulatory status throws light on the grim situation of Lindane use in various countries .
Biochemical Analysis
Biochemical Properties
Lindane interacts with various enzymes and proteins in biochemical reactions. For instance, certain bacterial isolates have shown the ability to degrade Lindane . These bacteria, identified as Planomicrobium sp. strain Cal-11e and Planococcus sp. strain Tr-12d, exhibit Lindane tolerance and biodegradation ability . The nature of these interactions involves the breakdown of Lindane into less harmful compounds, a process facilitated by the bacteria’s enzymatic activity .
Cellular Effects
Lindane can have profound effects on cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the organism and the exposure level.
Molecular Mechanism
At the molecular level, Lindane exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, during Lindane degradation by bacteria, gas chromatography mass-spectroscopy (GC-MS) analysis indicated the presence of γ-pentachlorocyclohexene (γ-PCCH) as the primary degradation metabolite .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lindane change over time. For example, after 15 days, Lindane degradation by the bacterial strains Cal-11e and Tr-12d was 60.0 and 64.77%, respectively . This indicates that Lindane’s stability and degradation are time-dependent, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Lindane vary with different dosages in animal models . High doses can lead to toxic or adverse effects. The specific threshold effects and toxicity levels can vary depending on the animal model and the exposure duration.
Metabolic Pathways
Lindane is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways and interactions depend on the organism and the environmental conditions.
Transport and Distribution
Lindane is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, affecting its localization or accumulation . The specific transport and distribution mechanisms can vary depending on the organism and the environmental conditions.
Subcellular Localization
The subcellular localization of Lindane and its effects on activity or function can vary depending on the organism and the environmental conditions . For instance, Lindane can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Hexachlorocyclohexane is synthesized through the photochemical chlorination of benzene with ultraviolet light. During this process, a mixture of several stereoisomers is obtained, including alpha-hexachlorocyclohexane, beta-hexachlorocyclohexane, gamma-hexachlorocyclohexane, delta-hexachlorocyclohexane, and epsilon-hexachlorocyclohexane . The gamma isomer, which is lindane, is then purified to at least 99% .
Industrial production of lindane involves the chlorination of benzene in the presence of ultraviolet light, followed by the separation and purification of the gamma isomer . This process results in the production of lindane as well as other isomers, which are often discarded as byproducts .
Chemical Reactions Analysis
Hexachlorocyclohexane undergoes various chemical reactions, including biodegradation, dehydrochlorination, and dehalogenation .
Biodegradation: Microorganisms, particularly Gram-negative bacteria, can transform lindane into non-toxic and environmentally safe metabolites.
Dehydrochlorination: This reaction involves the removal of hydrogen chloride from lindane, resulting in the formation of less chlorinated compounds.
Common reagents used in these reactions include various microorganisms and enzymes that facilitate the breakdown of lindane into less harmful products .
Scientific Research Applications
Hexachlorocyclohexane has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Hexachlorocyclohexane is one of several isomers of this compound. Other isomers include alpha-hexachlorocyclohexane and beta-hexachlorocyclohexane . These isomers are notably more toxic than lindane and lack its insecticidal properties .
Alpha-hexachlorocyclohexane: This isomer is more toxic than lindane and does not possess insecticidal properties.
Beta-hexachlorocyclohexane: This isomer is also more toxic than lindane and lacks insecticidal properties.
This compound’s uniqueness lies in its insecticidal properties and its ability to interact with the gamma-aminobutyric acid receptor-chloride channel complex, making it effective as an insecticide and a pharmaceutical treatment .
Properties
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6, Array | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
Source | CAMEO Chemicals | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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DSSTOX Substance ID |
DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |
Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | Lindane | |
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Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | epsilon-Hexachlorocyclohexane | |
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Record name | (+)-α-Hexachlorocyclohexane | |
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Molecular Weight |
290.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Solubility |
Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |
Record name | Lindane | |
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Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Density |
1.675, 1.9 g/cm³ | |
Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Vapor Pressure |
VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |
Record name | Hexachlorocyclohexanes | |
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Mechanism of Action |
Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity. | |
Record name | Lindane | |
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Impurities |
The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |
Record name | Hexachlorocyclohexanes | |
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Color/Form |
White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |
CAS No. |
608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |
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Record name | Lindane [USAN:USP:INN:BAN] | |
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Record name | alpha-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | epsilon-HCH | |
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Record name | lindane | |
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Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |
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Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LINDANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |
Record name | Lindane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.